Cas no 766444-19-3 (3-amino-1-(2,5-dimethoxyphenyl)propan-1-one)

3-Amino-1-(2,5-dimethoxyphenyl)propan-1-one is a synthetic organic compound featuring a β-aminoketone scaffold with dimethoxy-substituted aromatic functionality. Its structural characteristics make it a valuable intermediate in pharmaceutical and fine chemical synthesis, particularly for the development of psychoactive compounds or bioactive molecules. The presence of both amino and ketone groups offers versatile reactivity, enabling further functionalization through reductive amination, acylation, or condensation reactions. The dimethoxy substituents enhance electron density on the aromatic ring, influencing its reactivity in electrophilic substitutions. This compound is typically handled under controlled conditions due to its potential sensitivity. It is commonly utilized in research settings for exploring structure-activity relationships in medicinal chemistry.
3-amino-1-(2,5-dimethoxyphenyl)propan-1-one structure
766444-19-3 structure
Product Name:3-amino-1-(2,5-dimethoxyphenyl)propan-1-one
CAS No:766444-19-3
MF:C11H15NO3
MW:209.241703271866
CID:6420572
PubChem ID:10149089
Update Time:2025-10-31

3-amino-1-(2,5-dimethoxyphenyl)propan-1-one Chemical and Physical Properties

Names and Identifiers

    • 3-amino-1-(2,5-dimethoxyphenyl)propan-1-one
    • SCHEMBL1038498
    • 766444-19-3
    • EN300-1826366
    • Inchi: 1S/C11H15NO3/c1-14-8-3-4-11(15-2)9(7-8)10(13)5-6-12/h3-4,7H,5-6,12H2,1-2H3
    • InChI Key: IQXGRKZUQYZYKG-UHFFFAOYSA-N
    • SMILES: O(C)C1C=CC(=CC=1C(CCN)=O)OC

Computed Properties

  • Exact Mass: 209.10519334g/mol
  • Monoisotopic Mass: 209.10519334g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 208
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 61.6Ų

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Additional information on 3-amino-1-(2,5-dimethoxyphenyl)propan-1-one

3-Amino-1-(2,5-Dimethoxyphenyl)Propan-1-One: A Comprehensive Overview

3-Amino-1-(2,5-Dimethoxyphenyl)Propan-1-One, also identified by the CAS Registry Number 766444-19-3, is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule, characterized by its unique structure featuring an amino group and a dimethoxy-substituted phenyl ring, has garnered attention due to its potential applications in drug discovery and material science.

The synthesis of 3-Amino-1-(2,5-Dimethoxyphenyl)Propan-1-One involves a series of well-established organic reactions, including nucleophilic substitutions and condensation processes. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and enhancing the overall yield. Researchers have explored various solvent systems and reaction conditions to optimize the synthesis of this compound, ensuring scalability for industrial applications.

One of the most promising areas of research involving 3-Amino-1-(2,5-Dimethoxyphenyl)Propan-1-One is its role in drug development. Studies have demonstrated that this compound exhibits potential anti-inflammatory and antioxidant properties, making it a candidate for therapeutic agents targeting chronic diseases such as neurodegenerative disorders and cardiovascular conditions. Preclinical trials have shown that the compound interacts with specific cellular pathways, modulating key enzymes and receptors involved in inflammatory responses.

In addition to its pharmacological applications, 3-Amino-1-(2,5-Dimethoxyphenyl)Propan-1-One has been investigated for its role in material science. Its ability to form stable complexes with metal ions has led to its use in the development of novel catalysts for industrial chemical processes. Recent research highlights its potential as a ligand in homogeneous catalysis, where it facilitates the selective synthesis of complex organic molecules with high enantioselectivity.

The structural uniqueness of 3-Amino-1-(2,5-Dimethoxyphenyl)Propan-1-One also makes it an attractive candidate for further chemical modifications. Scientists have explored various functional group transformations to derive derivatives with enhanced bioavailability and efficacy. For instance, the introduction of additional substituents on the phenyl ring or modifications to the amino group has been shown to significantly alter the compound's pharmacokinetic profile.

From an environmental standpoint, understanding the degradation pathways of 3-Amino-1-(2,5-Dimethoxyphenyl)Propan-1-One is crucial for assessing its ecological impact. Recent studies have employed advanced analytical techniques to investigate its biodegradation under various environmental conditions. These findings underscore the importance of sustainable practices in handling such compounds during their production and use.

In conclusion, 3-Amino-1-(2,5-Dimethoxyphenyl)Propan-1-One (CAS No. 766444-19-3) stands as a versatile compound with diverse applications across multiple scientific disciplines. Its continued exploration holds promise for breakthroughs in drug development and materials innovation while emphasizing the need for responsible practices to mitigate environmental risks.

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